S-acetyl-PEG2-t-butyl ester
Overview
Description
S-acetyl-PEG2-t-butyl ester: is a polyethylene glycol (PEG) linker containing a sulfur acetyl group and a t-butyl ester. It is primarily used in biochemical research, particularly in the field of proteomics. The compound has the molecular formula C13H24O5S and a molecular weight of 292.39 .
Mechanism of Action
Target of Action
S-acetyl-PEG2-t-butyl ester is a PEG linker . The primary targets of this compound are molecules that require increased water solubility in aqueous media .
Mode of Action
The compound contains a sulfur acetyl group and a t-butyl ester . The sulfur acetyl group can be deprotected to form a thiol group . The t-butyl ester can be removed under acidic conditions . These transformations allow the compound to interact with its targets and increase their water solubility .
Biochemical Pathways
It’s known that the compound plays a role in increasing the water solubility of other compounds in aqueous media , which could influence various biochemical pathways where these target molecules are involved.
Pharmacokinetics
The hydrophilic peg linker in the compound is known to increase the water solubility of compounds in aqueous media , which could potentially impact the absorption and distribution of these compounds in the body.
Result of Action
The primary result of the action of this compound is the increased water solubility of target compounds in aqueous media . This could potentially enhance the effectiveness of these compounds by improving their distribution and interaction within the body.
Action Environment
The action of this compound, specifically the deprotection of the sulfur acetyl group and the removal of the t-butyl ester, is influenced by acidic conditions . Therefore, the pH of the environment could potentially impact the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
S-acetyl-PEG2-t-butyl ester plays a significant role in biochemical reactions, particularly in the field of proteomics research. The compound interacts with various enzymes, proteins, and other biomolecules. The sulfur acetyl group can be deprotected to form a thiol group, which can then interact with cysteine residues in proteins, forming stable thioether bonds. This interaction is crucial for the modification and labeling of proteins, enabling researchers to study protein functions and interactions in greater detail .
Cellular Effects
This compound influences various cellular processes by modifying proteins and other biomolecules. The compound can affect cell signaling pathways, gene expression, and cellular metabolism. By forming stable thioether bonds with cysteine residues in proteins, this compound can alter protein function and localization, leading to changes in cell signaling and gene expression. Additionally, the increased water solubility provided by the PEG linker can enhance the cellular uptake and distribution of modified compounds .
Molecular Mechanism
The molecular mechanism of this compound involves the deprotection of the sulfur acetyl group to form a thiol group, which can then interact with cysteine residues in proteins. This interaction results in the formation of stable thioether bonds, modifying the target proteins. The t-butyl ester group can be removed under acidic conditions, further enhancing the compound’s reactivity. These modifications can lead to changes in protein function, enzyme inhibition or activation, and alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C, but its reactivity can decrease over time if not stored properly. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of protein modification and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modify target proteins without causing significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects, including cellular stress and apoptosis. It is essential to determine the optimal dosage to achieve the desired effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by esterases, which cleave the t-butyl ester group, and by thiolases, which deprotect the sulfur acetyl group to form a thiol. These metabolic processes can affect the compound’s stability, reactivity, and overall efficacy in biochemical applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The PEG linker increases the compound’s water solubility, facilitating its uptake and distribution in aqueous environments. Additionally, the thiol group formed after deprotection can interact with various cellular components, influencing the compound’s localization and accumulation .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily due to its interactions with target proteins and post-translational modifications. The compound can be directed to specific cellular compartments or organelles through targeting signals or modifications, such as the formation of thioether bonds with cysteine residues. These interactions can affect the compound’s activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-acetyl-PEG2-t-butyl ester involves the reaction of PEG with acetyl chloride and t-butyl alcohol under controlled conditions. The sulfur acetyl group can be deprotected to form a thiol group, and the t-butyl ester can be removed under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The sulfur acetyl group can be deprotected to form a thiol group.
Hydrolysis: The t-butyl ester can be removed under acidic conditions
Common Reagents and Conditions:
Deprotection: Thiol groups are commonly formed using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Hydrolysis: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used to remove the t-butyl ester
Major Products Formed:
Thiol-PEG2-t-butyl ester: Formed after deprotection of the sulfur acetyl group.
PEG2-thiol: Formed after removal of the t-butyl ester under acidic conditions
Scientific Research Applications
Chemistry: S-acetyl-PEG2-t-butyl ester is used as a linker in the synthesis of complex molecules, facilitating the attachment of various functional groups .
Biology: In biological research, it is used to modify proteins and peptides, enhancing their solubility and stability in aqueous solutions .
Medicine: The compound is used in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents .
Industry: In industrial applications, this compound is used in the production of advanced materials and coatings, providing improved properties such as hydrophilicity and biocompatibility .
Comparison with Similar Compounds
S-acetyl-PEG2-NHS ester: Contains an N-hydroxysuccinimide (NHS) ester instead of a t-butyl ester.
S-acetyl-PEG2-maleimide: Contains a maleimide group instead of a t-butyl ester
Uniqueness: S-acetyl-PEG2-t-butyl ester is unique due to its combination of a sulfur acetyl group and a t-butyl ester, which provides specific reactivity and stability properties that are advantageous in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 3-[2-(2-acetylsulfanylethoxy)ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O5S/c1-11(14)19-10-9-17-8-7-16-6-5-12(15)18-13(2,3)4/h5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBKYHJZFUGMFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301176950 | |
Record name | 1,1-Dimethylethyl 3-[2-[2-(acetylthio)ethoxy]ethoxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301176950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820641-93-7 | |
Record name | 1,1-Dimethylethyl 3-[2-[2-(acetylthio)ethoxy]ethoxy]propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820641-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-[2-[2-(acetylthio)ethoxy]ethoxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301176950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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